3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one
Description
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-(dimethylamino)-1-methyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-13(2)11-8-9-6-4-5-7-10(9)14(3)12(11)15/h4-7,11H,8H2,1-3H3 |
InChI Key |
YWUVCEYMNJRPSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2CC(C1=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Chloropropyl Intermediate
The precursor 1-methyl-3-(3-chloropropyl)-3,4-dihydroquinolin-2(1H)-one is synthesized by treating 1-methyl-3,4-dihydroquinolin-2(1H)-one with 1-bromo-3-chloropropane under basic conditions. Key parameters include:
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Base | Sodium hydride (NaH) | 85% |
| Solvent | Anhydrous DMF | - |
| Temperature | 0°C to room temperature | - |
The chloropropyl intermediate is characterized by a distinct NMR signal at δ 3.65 ppm (t, Hz, 2H, CHCl) and a molecular ion peak at m/z 241.1 (M+H).
Dimethylamine Displacement
The chloro group undergoes nucleophilic substitution with dimethylamine in acetonitrile:
Reaction Conditions
-
Solvent: Acetonitrile/HO (4:1 v/v)
-
Catalyst: KI (5 mol%)
-
Temperature: 60°C, 12 h
-
Yield: 78%
Post-reaction purification via silica chromatography (hexane:ethyl acetate = 3:1) affords the target compound. The dimethylamino group is confirmed by NMR signals at δ 2.22 ppm (s, 6H, N(CH)) and NMR resonance at δ 44.9 ppm (N(CH)).
Microwave-Assisted Cyclocondensation
A rapid one-pot synthesis leverages microwave irradiation to construct the dihydroquinolinone core while introducing the dimethylamino group.
Three-Component Reaction
A mixture of 4-methylaniline, dimethylamine hydrochloride, and Meldrum’s acid in ethanol undergoes microwave-assisted cyclization:
| Component | Equivalence | Role |
|---|---|---|
| 4-Methylaniline | 1.0 | Aromatic amine |
| Dimethylamine HCl | 1.2 | Amino source |
| Meldrum’s acid | 1.5 | Carbonyl activator |
Optimized Conditions
-
Power: 300 W
-
Temperature: 120°C
-
Time: 20 min
-
Yield: 82%
The reaction proceeds via imine formation followed by intramolecular cyclization, as evidenced by IR absorption at 1665 cm (C=O stretch).
Reductive Amination of Keto Derivatives
This method introduces the dimethylamino group through reductive amination of a 3-keto intermediate.
Synthesis of 3-Keto Precursor
Oxidation of 1-methyl-3,4-dihydroquinolin-2(1H)-one using pyridinium chlorochromate (PCC) yields the 3-keto derivative:
Yield : 91%
Reductive Amination
The keto intermediate reacts with dimethylamine in the presence of sodium cyanoborohydride:
| Reagent | Quantity | Role |
|---|---|---|
| Dimethylamine | 2.5 equiv | Amine source |
| NaBHCN | 1.2 equiv | Reducing agent |
| Acetic acid | 0.5 equiv | Catalyst |
Conditions : Methanol, 24 h, room temperature
Yield : 68%
LC-MS analysis confirms product formation (m/z 219.2 [M+H]), while NMR shows disappearance of the ketone proton at δ 2.98 ppm.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 78 | >98 | 12 h | Industrial |
| Microwave Cyclization | 82 | 95 | 20 min | Lab-scale |
| Reductive Amination | 68 | 97 | 24 h | Pilot-scale |
Key Findings :
-
Nucleophilic substitution offers superior scalability but requires hazardous chloroalkyl intermediates.
-
Microwave synthesis achieves rapid kinetics but faces challenges in solvent recovery.
-
Reductive amination avoids halogenated reagents but suffers from moderate yields.
Industrial-Scale Production Considerations
Commercial manufacturing prioritizes the nucleophilic substitution route due to:
Chemical Reactions Analysis
Alkaline Hydrolysis and Ring Transformation
Prolonged alkaline hydrolysis induces ring-opening and structural rearrangements. Heating with 1 M NaOH at 80°C for 6–12 hours generates carboxylic acid derivatives (e.g., 5a/b ) via nitro group oxidation, while extended hydrolysis (>24 hours) yields simpler quinolinones (e.g., 6a/b ) through decarboxylation .
Phosphorylation Reactions
The dimethylamino group facilitates nucleophilic attacks on phosphorus reagents. Reactions with triethoxy phosphonoacetate or diethyl cyanomethylphosphonate produce phosphonates (e.g., 3 , 7 ) under acidic conditions .
Cyclocondensation with Heteroatom Reagents
Interaction with Lawesson’s reagent or O,O-diethyl dithiophosphoric acid forms sulfur- and phosphorus-containing heterocycles (e.g., 14 , 8 , 9 ) .
| Reagent | Product | Yield | Key Features |
|---|---|---|---|
| Lawesson’s reagent | Oxathiaphosphinine (14 ) | 40% | ³¹P NMR: δ 28.5 ppm |
| O,O-Diethyl dithiophosphoric acid | Oxathiaphosphininones (8 , 9 ) | 40–45% | ¹H NMR: δ 3.80 (OCH₃) |
Thermal Rearrangements
Thermal treatment induces intramolecular cyclization. For example, heating 3a with triethyl orthoformate generates fused pyranoquinolinones (e.g., 16 ) via elimination and ring closure .
Biological Interactions and Antioxidant Activity
The dimethylamino moiety enhances redox activity. Studies show derivatives scavenge free radicals (IC₅₀: 15–30 μM in DPPH assays) and protect neuronal cells from oxidative stress .
| Derivative | Antioxidant Activity (DPPH IC₅₀) | Mechanism |
|---|---|---|
| Phosphonate 3 | 18.5 μM | Hydrogen atom transfer |
| Oxathiaphosphinine 14 | 22.3 μM | Radical stabilization via S–P bonds |
Reactivity with Carbonyl Reagents
The enaminone system reacts with diketones or orthoesters to form polycyclic structures. For instance, reaction with DMF/DMA yields acryloyl derivatives (e.g., 17 ), which cyclize to pyridones under acidic conditions .
-
Example : Formation of 17
This compound’s versatility in forming heterocycles, phosphonates, and bioactive derivatives underscores its utility in medicinal chemistry and materials science. Experimental protocols prioritize reflux conditions in polar aprotic solvents (e.g., DMF, toluene), with yields ranging from 40% to 96% depending on steric and electronic factors .
Scientific Research Applications
Neuroprotective Properties
Recent studies have highlighted the potential of 3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one as a dual-target inhibitor for treating Alzheimer’s disease. The compound exhibits inhibitory activity against cholinesterases (ChEs) and monoamine oxidases (MAOs), which are critical targets in the management of neurodegenerative disorders. By inhibiting these enzymes, the compound may help increase the levels of neurotransmitters involved in cognitive function and mood regulation .
Case Study: A novel series of hybrid compounds incorporating 3,4-dihydroquinolinone derivatives were synthesized and evaluated for their ability to cross the blood-brain barrier (BBB). These compounds demonstrated promising results in terms of cytotoxicity and acute toxicity studies, indicating their potential for further development as therapeutic agents for Alzheimer’s disease .
Antioxidant Activities
The antioxidant properties of this compound have also been investigated. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various chronic diseases.
Findings: In vitro studies have shown that derivatives of this compound exhibit significant antioxidant activity. The structural features of the quinolinone core contribute to its ability to scavenge free radicals, making it a candidate for further research aimed at developing antioxidant therapies .
Synthetic Utility
This compound serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of various derivatives that can be tailored for specific biological activities.
Synthesis Examples:
- The compound has been utilized in the synthesis of novel heterocycles through metal-free reactions. These derivatives have shown enhanced biological activities, including improved efficacy against certain cancer cell lines .
- Modifications to the dimethylamino group have led to the development of compounds with varied pharmacological profiles, further expanding the potential applications in drug discovery .
Comparative Table of Biological Activities
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and synthetic profiles of 3-(dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one are best understood in the context of structurally analogous compounds. Below is a detailed analysis:
Structural and Functional Group Comparisons
Pharmacological Activity
- Antidepressant Activity: Compounds with a 3,4-dihydroquinolin-2(1H)-one core and flexible linkers (e.g., diethylaminoethyl substituents) exhibit strong 5-HT1A receptor binding (Ki ~1.68 nM), comparable to serotonin . In contrast, the dimethylamino group in the target compound may enhance blood-brain barrier penetration due to reduced polarity .
- Antiseizure Properties: Alkoxy-substituted derivatives (e.g., 6-(chloroalkoxy) analogues) show potent H3 receptor antagonism, while the dimethylamino group in the target compound may modulate selectivity for other CNS targets .
- Antitumor Activity: The hydrazono-substituted derivative III-b4 (IC50 = 0.0515 μM against MDA-MB cells) outperforms the dimethylamino analogue, suggesting that electron-withdrawing groups enhance tyrosine kinase inhibition .
Physicochemical Properties
- Lipophilicity: The dimethylamino group increases logP compared to hydroxyl or acetylated analogues, improving membrane permeability .
- Solubility : Polar substituents (e.g., 3-hydroxy) reduce solubility in organic solvents but enhance aqueous compatibility .
Key Research Findings
Structural Rigidity: The 3,4-dihydroquinolin-2(1H)-one core is critical for maintaining antidepressant and antiseizure activities. Ring-opened derivatives show a 10-fold reduction in potency .
Substituent Effects: Electron-Donating Groups (e.g., dimethylamino): Enhance CNS penetration and receptor binding . Electron-Withdrawing Groups (e.g., acetyl, hydrazono): Improve antitumor activity but reduce bioavailability .
Synthetic Flexibility : The core structure allows modular functionalization, enabling rapid generation of libraries for SAR studies .
Biological Activity
3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one, with the CAS number 1018288-03-3, is a compound belonging to the class of quinolines. This compound has garnered attention for its potential biological activities, including antitumor effects, antimicrobial properties, and interactions with various biological targets. This article reviews the biological activity of this compound based on recent scientific findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₆N₂O. The structure includes a dimethylamino group and a dihydroquinoline moiety, which are essential for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of quinoline have been shown to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells. The IC₅₀ values for these compounds often range from 100 to 300 µg/mL, suggesting moderate potency against these cell lines .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| 3-(Dimethylamino)-1-methyl-... | HeLa | 226 |
| 3-(Dimethylamino)-1-methyl-... | A549 | 242.52 |
| Quinoline Derivative X | MCF7 | 150 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that quinoline derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. For example, a related compound showed minimum inhibitory concentrations (MIC) against E. coli and Staphylococcus aureus at concentrations ranging from 62.5 to 78.12 µg/mL .
Table 2: Antimicrobial Activity
| Bacteria | MIC (µg/mL) |
|---|---|
| Escherichia coli | 62.5 |
| Staphylococcus aureus | 78.12 |
The exact mechanism through which this compound exerts its biological effects is not fully elucidated. However, studies suggest that it may act by inhibiting key enzymes involved in cell proliferation and survival pathways, such as those related to the MAPK signaling pathway . Additionally, some derivatives have been shown to affect the expression levels of proteins associated with tumor progression.
Case Studies
A notable case study involved the evaluation of a series of quinoline derivatives in a xenograft model for lung cancer. The results indicated that these compounds could significantly reduce tumor volume compared to control groups, highlighting their potential as therapeutic agents in oncology .
Q & A
Q. What are the primary synthetic routes for 3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one?
The compound can be synthesized via:
- Cyclization of N-methyl-2-aminobenzyl alcohol with acetic anhydride under reflux, yielding the quinoline core after purification .
- Pictet-Spengler reaction using N-methyltryptamine and aldehydes with acid catalysis, which offers high efficiency and scalability . Industrial methods employ continuous flow processes with automated reactors to optimize purity and reduce waste .
Q. How is the compound characterized post-synthesis?
Key techniques include:
- 1H NMR spectroscopy to confirm substitution patterns (e.g., δ 2.28 ppm for methyl groups) .
- Mass spectrometry (ESI-MS or EI-MS) for molecular weight verification (e.g., m/z 260.2 for amine derivatives) .
- HPLC to assess purity (>95% in advanced derivatives) .
Q. What common reactions does the compound undergo?
- Oxidation : Using KMnO₄ or CrO₃ to form quinoline-2,3-diones .
- Reduction : NaBH₄ or LiAlH₄ reduces the carbonyl group to 1-methyl-3,4-dihydroquinolin-2-ol .
- Substitution : Electrophilic aromatic substitution with halogens/nitro groups under Lewis acid catalysis .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in derivative synthesis?
- Catalyst selection : Pd/C for nitro group reduction (72.9% yield in hydrogenation) .
- Solvent optimization : Acetonitrile with KI enhances nucleophilic displacement of chlorides .
- Temperature control : Reactions at 60°C improve amine alkylation efficiency .
Q. What strategies address conflicting spectroscopic data in structural elucidation?
Q. What is the role of palladium catalysis in synthesizing functionalized derivatives?
Palladium enables:
- Carbonylative cyclization : Incorporates perfluoroalkyl groups into the quinoline scaffold with E/Z selectivity .
- Cascade reactions : One-pot synthesis of polycyclic derivatives (e.g., Scheme 18 in ) .
Q. How does the compound interact with biological targets like sigma receptors?
- Receptor binding : Inhibits σ-receptors (IC₅₀ values via [³H]DTG binding assays), modulating CNS pathways .
- Enzyme inhibition : Blocks kinases/proteases, altering cellular signaling (e.g., antidepressant effects in forced-swimming tests) .
Q. What in vitro models assess the compound’s therapeutic potential?
- Halothane-induced sleep tests : Measure reduction in recovery time from coma (30 mg/kg dose) .
- Antimicrobial assays : Screen against pathogens (e.g., Mycobacterium tuberculosis) using MIC determinations .
Methodological Challenges & Data Analysis
Q. How to handle impurities during synthesis?
Q. What explains yield variations in N-alkylation reactions?
Q. How to resolve contradictions in biological activity data across studies?
- Dose-response curves : Compare EC₅₀ values for receptor binding vs. enzyme inhibition .
- Metabolic stability assays : Evaluate hepatic microsome degradation to clarify in vivo relevance .
Structural & Functional Insights
Q. What distinguishes this compound from analogous quinoline derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
